![molecular formula C15H13F2NO2 B5727715 3,5-difluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5727715.png)
3,5-difluoro-N-(4-methoxybenzyl)benzamide
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Overview
Description
3,5-difluoro-N-(4-methoxybenzyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. In
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(4-methoxybenzyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3,5-difluoro-N-(4-methoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3,5-difluoro-N-(4-methoxybenzyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways involved in disease development. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy are not fully known.
Future Directions
There are many potential future directions for the study of 3,5-difluoro-N-(4-methoxybenzyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is the study of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3,5-difluoro-N-(4-methoxybenzyl)benzamide involves a series of chemical reactions. The starting materials are 3,5-difluoroaniline and 4-methoxybenzaldehyde. These two compounds undergo a condensation reaction in the presence of a base to form 3,5-difluoro-N-(4-methoxybenzylidene)aniline. This intermediate compound is then reacted with acetic anhydride and a catalytic amount of sulfuric acid to form 3,5-difluoro-N-(4-methoxybenzyl)benzamide.
Scientific Research Applications
3,5-difluoro-N-(4-methoxybenzyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to have anticancer properties, specifically against breast cancer cells. This compound has also shown promise in treating inflammation and neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3,5-difluoro-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16)8-13(17)7-11/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLABXGAGJGCLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-N-[(4-methoxyphenyl)methyl]benzamide |
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